Hydrophilicity Comparison: Amino-ethyl-SS-PEG3-NHBoc (LogP 0.2) vs Boc-NH-ethyl-SS-propionic Acid (LogP 1.1)
Amino-ethyl-SS-PEG3-NHBoc exhibits a computed LogP (XLogP3-AA) of 0.2 [1], which is 0.9 log units lower (more hydrophilic) than the closest PEG-free disulfide analog Boc-NH-ethyl-SS-propionic acid (LogP = 1.1) . This difference translates into significantly reduced conjugate hydrophobicity: based on class-level correlations, a ΔLogP of ~0.9 can lower the hydrophobic retention time on HIC by approximately 2–4 minutes and reduce aggregation propensity at equivalent drug-to-antibody ratios (DAR) [2]. The non-cleavable analog Amino-PEG3-NHBoc has a LogP of -0.16 , indicating that Amino-ethyl-SS-PEG3-NHBoc occupies an intermediate hydrophilicity position that balances aqueous solubility with membrane permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.2 (XLogP3-AA) |
| Comparator Or Baseline | Boc-NH-ethyl-SS-propionic acid: LogP = 1.1; Amino-PEG3-NHBoc (non-cleavable): LogP = -0.16 |
| Quantified Difference | ΔLogP = -0.9 vs Boc-NH-ethyl-SS-propionic acid; ΔLogP = +0.36 vs Amino-PEG3-NHBoc |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/LogP (ChemSpider); consistent methodology across all three compounds. |
Why This Matters
A LogP difference of 0.9 directly correlates with reduced ADC aggregation and extended plasma half-life, making Amino-ethyl-SS-PEG3-NHBoc a superior choice over PEG-free disulfide linkers for high-DAR conjugates where hydrophobicity-driven clearance limits efficacy.
- [1] PubChem Compound Summary for CID 131709273, XLogP3-AA = 0.2. National Center for Biotechnology Information, 2024. View Source
- [2] B.Q. Shen et al. Linker Design Impacts ADC Pharmacokinetics and Efficacy. Frontiers in Pharmacology, 2021, 12, 687926. View Source
